Butane-1,2-diol;butan-1-ol

Catalog No.
S14273141
CAS No.
144437-84-3
M.F
C8H20O3
M. Wt
164.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butane-1,2-diol;butan-1-ol

CAS Number

144437-84-3

Product Name

Butane-1,2-diol;butan-1-ol

IUPAC Name

butane-1,2-diol;butan-1-ol

Molecular Formula

C8H20O3

Molecular Weight

164.24 g/mol

InChI

InChI=1S/C4H10O2.C4H10O/c1-2-4(6)3-5;1-2-3-4-5/h4-6H,2-3H2,1H3;5H,2-4H2,1H3

InChI Key

LRKPGLNUNYIODV-UHFFFAOYSA-N

Canonical SMILES

CCCCO.CCC(CO)O

Butane-1,2-diol, also known as 1,2-butanediol, is an organic compound with the molecular formula C4H10O2C_4H_{10}O_2. It is classified as a vicinal diol, which means it contains two hydroxyl groups (-OH) on adjacent carbon atoms. This compound is typically encountered as a racemic mixture due to its chiral nature, existing in two enantiomeric forms. Butane-1,2-diol appears as a colorless liquid and has a sweet taste, making it suitable for various applications in the chemical industry and beyond .

, including:

  • Dehydration: When heated with sulfuric acid, butane-1,2-diol can be dehydrated to form butylene oxide.
  • Oxidation: It can be oxidized to form butanone or butanoic acid using oxidizing agents such as potassium permanganate or chromic acid .
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are useful in producing plasticizers and resins .

Butane-1,2-diol can be synthesized through several methods:

  • Hydration of 1,2-Epoxybutane: This method involves the reaction of 1,2-epoxybutane with water in the presence of acid catalysts like sulfuric acid. The reaction typically requires a ten- to twenty-fold excess of water to achieve high selectivity for the diol product .
  • Dihydroxylation of But-1-Ene: Using osmium tetroxide as a catalyst, but-1-ene can be converted into butane-1,2-diol through dihydroxylation reactions .
  • Byproduct Formation: Butane-1,2-diol is also produced as a byproduct in the industrial synthesis of other compounds such as 1,4-butanediol from butadiene and during the catalytic hydrocracking of starches and sugars .

Butane-1,2-diol has diverse applications across various industries:

  • Chemical Industry: It serves as an intermediate in the production of plastics, resins, and solvents.
  • Pharmaceuticals: It is used in drug formulations due to its solvent properties and ability to stabilize certain compounds.
  • Food Industry: Its sweet flavor makes it useful as a food additive and flavoring agent.
  • Cosmetics: The compound is utilized in cosmetic formulations for its moisturizing properties .

Butane-1,2-diol shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Butane-1,3-diolC4H10O2Contains hydroxyl groups on first and third carbons; used in polymer synthesis.
Propylene glycolC3H8O2A widely used solvent and antifreeze; less viscous than butane-1,2-diol.
Ethylene glycolC2H6O2Commonly used antifreeze; more toxic than butane-1,2-diol.

Uniqueness of Butane-1,2-Diol

Butane-1,2-diol's unique position as a vicinal diol allows it to participate in specific

Heterogeneous Catalysis in Industrial-Scale Butanediol Manufacturing

Propylene Oxide Isomerization and Allyl Alcohol Intermediate Formation

The isomerization of propylene oxide (PO) to allyl alcohol serves as a foundational step in 1,4-BDO production. This reaction is catalyzed by lithium phosphate (Li₃PO₄) under controlled conditions, with sodium content critically influencing catalyst performance. At sodium concentrations between 2,000–4,000 ppm, lithium phosphate maintains high allyl alcohol selectivity (>90%) even at low PO conversions (≤37%). For instance, Catalyst 1A, prepared by precipitating lithium phosphate with 2,800 ppm sodium, demonstrated consistent activity during batch reactions, enabling efficient allyl alcohol yields.

The process operates optimally at atmospheric pressure and temperatures near 70°C, with unreacted PO and by-products separated via distillation. A key challenge lies in balancing conversion rates with selectivity; excessive sodium (>4,000 ppm) reduces catalyst stability, while lower sodium (<2,000 ppm) diminishes activity under sub-37% conversion conditions.

Hydroformylation Reaction Optimization for 4-Hydroxybutyraldehyde

Allyl alcohol undergoes hydroformylation using rhodium complexes and bidentate diphosphine ligands like DIOP (bite angle: 100–120°) to produce 4-hydroxybutyraldehyde (HBA). Maintaining elevated carbon monoxide (CO) partial pressures (≥5 bar) enhances regioselectivity, favoring HBA over competing isomers. The reaction proceeds at 80–100°C, with ligand concentration adjustments mitigating rhodium aggregation and improving turnover frequencies.

Recent optimizations demonstrate that HBA selectivity exceeds 85% when CO concentrations in the liquid phase remain above 0.5 mol/L. However, catalyst recovery remains challenging due to rhodium’s high cost, necessitating continuous ligand supplementation to sustain activity.

Raney Nickel-Catalyzed Hydrogenation to 1,4-Butanediol

The hydrogenation of HBA to 1,4-BDO employs modified Raney nickel catalysts doped with iron (3–9.9 wt%) and chromium (≤3 wt%). These additives prevent rapid deactivation, enabling prolonged catalyst use in fixed-bed reactors. For example, a catalyst comprising 87.1% nickel, 9.9% aluminum, and 3.0% iron maintained 93–98% conversion over 50 batch cycles at 115°C and 60 kg/cm² hydrogen pressure.

Granularity also impacts performance: catalysts with ≤50 μm particles achieve 95–98% HBA conversion, whereas larger particles (>87 μm) reduce surface area and efficiency. Comparative studies show unmodified Raney nickel catalysts lose activity within 30 hours, while iron-doped variants sustain >90% conversion for over 20 days.

Biocatalytic Routes for Sustainable 1,2-Butanediol Biosynthesis

Metabolic Engineering of Escherichia coli for De Novo Production

Escherichia coli has been engineered for de novo 1,2-BDO synthesis by extending the L-threonine pathway. Overexpression of thrABC operons boosts threonine titers, while knockout of tdh and ilvA minimizes competitive degradation. The engineered strain converts glucose to 2-hydroxybutyric acid (2-HBA) via α-ketobutyrate, using heterologous enzymes like 2-keto acid decarboxylase (KDC) and alcohol dehydrogenase (ADH).

Artificial Metabolic Modules for L-Threonine Pathway Extension

A two-module system diverts carbon flux from glycolysis to 1,2-BDO:

  • Threonine Synthesis Module: Enhances phosphoenolpyruvate carboxylase (PPC) activity to replenish oxaloacetate, coupled with feedback-resistant aspartokinase (ThrAᴵ²⁵⁶ᴿ).
  • 2-HBA Conversion Module: Introduces Lactococcus lactis KDC and Saccharomyces cerevisiae ADH to sequentially convert 2-HBA to 1,2-BDO.

This pathway achieved a 0.15 g/L titer in shake-flask cultures, marking the first microbial 1,2-BDO production from glucose.

Enzyme Screening Strategies for Enhanced 2-Hydroxybutyric Acid Conversion

Directed evolution of KDC and ADH improved catalytic efficiency 4.2-fold, with KdcA from Lactococcus lactis exhibiting superior activity toward 2-HBA. Saturation mutagenesis at ADH’s substrate-binding pocket increased NADPH affinity, reducing byproduct accumulation.

Acetaldehyde Dehydrogenation and Aldol Condensation Dynamics

The catalytic conversion of ethanol over hydroxyapatite surfaces initiates through a complex dehydrogenation mechanism that produces acetaldehyde as the primary intermediate [1] [2]. The bifunctional nature of the hydroxyapatite surface facilitates the initial dehydrogenation of ethanol through the interaction of calcium and phosphate active sites [1]. This process involves the abstraction of hydrogen atoms from the ethanol molecule, with activation energies ranging from 132 to 148 kilojoules per mole depending on the specific surface configuration and vacancy density [3].

The aldol condensation reaction between acetaldehyde molecules represents a critical step in the formation of carbon-carbon bonds leading to butanol production [4] [5]. Kinetic studies demonstrate that the aldol condensation follows second-order kinetics with respect to acetaldehyde concentration, confirming that the carbon-carbon coupling step is rate-limiting in the overall mechanism [5] [6]. The equilibrium constant for acetaldehyde aldol condensation has been determined to be 4.0 × 10² M⁻¹ at 298 Kelvin, with an enthalpy change of -9.84 kilocalories per mole [6].

Temperature-dependent kinetic analysis reveals that the rate constant for hydroxide-catalyzed aldol condensation increases exponentially with temperature according to Arrhenius behavior [5]. The reaction mechanism proceeds through enolate formation, nucleophilic addition, and subsequent dehydration to yield the α,β-unsaturated carbonyl compound [4] [7]. Under high acidity conditions, the dehydration step occurs rapidly and irreversibly, leading to the formation of crotonaldehyde as the dominant product [5].

Crotonaldehyde Formation Through Concerted Dehydration Processes

The formation of crotonaldehyde from the aldol condensation product involves a concerted dehydration mechanism that eliminates water through the interaction of α-hydrogen and β-hydroxyl groups [7] [8]. This process is thermodynamically favorable due to the enhanced stability of the conjugated enone system, which provides extended π-orbital overlap between the alkene and carbonyl functionalities [7].

Mechanistic studies indicate that crotonaldehyde formation can occur through two distinct pathways depending on the reaction conditions and catalyst surface properties [8]. The first pathway involves aldol condensation at oxygen vacancy sites, while the second pathway proceeds through enol-keto tautomerization mechanisms [8]. The selectivity between these pathways is influenced by the surface coverage of reactants and the availability of active sites on the hydroxyapatite catalyst [2].

Kinetic modeling of the dehydration process reveals that the activation energy for crotonaldehyde formation is significantly higher than that for other competing reactions, explaining the temperature-dependent selectivity observed in experimental studies [8] [9]. The concerted nature of the dehydration process is confirmed by isotopic labeling experiments, which demonstrate that both the α-hydrogen and β-hydroxyl groups are eliminated simultaneously without the formation of stable intermediates [3].

Hydrogenation Pathways to Butanol: Crotyl Alcohol vs Butyraldehyde Intermediates

The selective hydrogenation of crotonaldehyde to butanol proceeds through two competing pathways involving either crotyl alcohol or butyraldehyde as intermediates [10] [11] [12]. The first pathway involves preferential hydrogenation of the carbonyl group to yield crotyl alcohol, followed by subsequent hydrogenation of the carbon-carbon double bond to produce butanol [10] [13]. The second pathway proceeds through initial hydrogenation of the alkene functionality to form butyraldehyde, which is then reduced to butanol through carbonyl hydrogenation [11] [12].

Experimental data demonstrate that the selectivity toward crotyl alcohol formation increases with particle size for supported platinum catalysts, with selectivity ranging from 13.7% for 1.7 nanometer particles to 33.9% for 7.1 nanometer particles [11]. The apparent activation energy for carbonyl hydrogenation (7-10 kilocalories per mole) is significantly lower than that for alkene hydrogenation (16-17 kilocalories per mole), indicating the thermodynamic preference for crotyl alcohol formation [11].

The role of support effects in determining product selectivity has been extensively studied using platinum catalysts supported on titanium dioxide and silicon dioxide [10]. Results indicate that platinum-titanium dioxide catalysts exhibit 52% selectivity toward alcohol products, while platinum-silicon dioxide catalysts show zero selectivity, demonstrating the critical importance of metal-support interactions [10]. The enhanced carbonyl hydrogenation activity is attributed to the presence of titanium³⁺ atoms at oxygen vacancy sites, which bind strongly to the aldehyde oxygen atom and facilitate electron transfer from the metal to the adsorbate [10].

Microkinetic Analysis of Surface-Catalyzed Reactions

Transition State Theory Applications in Elementary Step Modeling

The application of transition state theory to elementary step modeling in hydroxyapatite-catalyzed ethanol valorization provides fundamental insights into reaction kinetics and mechanism elucidation [14] [15]. Transition state theory establishes that reaction rates are determined by the concentration of activated complexes at the highest energy point along the reaction coordinate, with rate constants calculated using the Eyring equation [14] [16].

For the ethanol dehydrogenation reaction, transition state theory calculations reveal that the activation energy varies significantly with surface structure and active site configuration [17]. Computational studies using density functional theory combined with transition state theory demonstrate that intermediate and transition state structures are stabilized on hydroxyapatite (100) surfaces compared to (111) surfaces [17]. The rate constants for acetaldehyde formation are consistently higher than those for ethylene formation, confirming the kinetic preference for dehydrogenation over dehydration pathways [17].

Multi-path variational transition state theory has been employed to account for the multiple conformational states and reaction pathways present in complex catalytic systems [16]. This approach incorporates multistructural anharmonicity factors and accounts for the non-linear temperature dependence of activation energies, which can range from 11 kilocalories per mole at 200 Kelvin to over 36 kilocalories per mole at elevated temperatures [16]. The method enables accurate prediction of site-dependent rate constants and provides detailed mechanistic insights into the elementary steps governing overall reaction kinetics [16].

Steady-State Surface Coverage Calculations Using ODE Integration

The determination of steady-state surface coverage in microkinetic models requires the solution of coupled ordinary differential equations that describe the time evolution of surface species concentrations [15] [18] [19]. The mathematical framework involves formulating thermodynamically consistent differential equations based on elementary reaction steps, with each equation representing the rate of change of a specific surface intermediate [19].

For reversible dissociative adsorption processes, the equilibrium surface coverage θ is defined as the long-time limit of the coverage function, with the steady-state condition requiring that the time derivative of coverage equals zero [18]. The equilibrium coverage can be expressed analytically for simple systems, with the general formula depending on whether the total number of sites is even or odd [18]. For systems with N sites, the equilibrium probability of configurations with 2l adsorbed atoms is proportional to k^(-l), where k represents the ratio of desorption to adsorption rate constants [18].

The incorporation of surface diffusion effects significantly modifies the coverage dynamics and reduces correlations between neighboring sites [18]. Monte Carlo simulations demonstrate that surface diffusion eliminates the finite system-size effects observed in systems without diffusion, leading to more uniform coverage distributions and faster equilibration times [18]. The microkinetic analysis reveals that higher initial ethanol coverages decrease the conversion rate due to limited availability of active sites, emphasizing the importance of coverage-dependent kinetics in catalyst design [2] [15].

ParameterValueUnitsReference
Aldol Condensation Equilibrium Constant4.0 × 10²M⁻¹ [6]
Acetaldehyde Condensation Enthalpy-9.84kcal/mol [6]
Crotyl Alcohol Activation Energy7-10kcal/mol [11]
Butyraldehyde Activation Energy16-17kcal/mol [11]
Ethanol Dehydrogenation Activation Energy132-148kJ/mol [3]
Crotonaldehyde Selectivity (1.7 nm Pt)13.7% [11]
Crotonaldehyde Selectivity (7.1 nm Pt)33.9% [11]

Distillation Column Configuration for Polyol Mixture Resolution

Distillation column configuration for polyol mixture resolution represents a critical aspect of industrial separation processes involving compounds such as butane-1,2-diol and associated alcohols. The design and optimization of distillation systems for polyol separation requires careful consideration of thermodynamic properties, vapor-liquid equilibrium relationships, and mass transfer characteristics [1] [2].

The fundamental approach to polyol mixture distillation involves the exploitation of volatility differences between components. For butane-1,2-diol (boiling point: 191-192°C) and butan-1-ol (boiling point: 117-118°C), the significant difference in boiling points provides a favorable driving force for separation [3] [4] [5]. The selection of appropriate distillation column internals, including tray design and packing materials, plays a crucial role in achieving efficient separation [6] [7].

Modern distillation column designs for polyol separation typically employ 15-50 theoretical stages, with feed stage locations optimized between stages 8-25 depending on the specific mixture composition [Table: Distillation Column Design Parameters]. The reflux ratio typically ranges from 1.5-10, with optimal values of 3-5 for most polyol applications [1] [8].

Table: Distillation Column Design Parameters

ParameterRangeTypical Value
Number of Theoretical Stages15-5025-35
Feed Stage Location8-2515
Reflux Ratio1.5-103-5
Operating Pressure (bar)0.1-5.01.0
Top Temperature (°C)80-150100-120
Bottom Temperature (°C)150-250180-200
Plate Spacing (m)0.15-1.00.5
Column Diameter (m)0.5-8.01.5-3.0

Advanced configurations such as divided wall columns have shown promising results for polyol separation, offering energy savings of up to 35.2% compared to conventional two-column sequences [9] [10]. These systems utilize thermally coupled arrangements that reduce energy consumption while maintaining high separation efficiency [11] [12].

Low-Boiling Component Removal Through Triple Effect Evaporation

Triple effect evaporation systems represent an energy-efficient approach for removing low-boiling components from polyol mixtures prior to distillation. This technology achieves substantial energy savings by utilizing the vapor produced in one effect as the heating medium for subsequent effects [13] [14] [15].

The fundamental principle of triple effect evaporation involves a series of interconnected evaporators operating at progressively lower pressures. The first effect operates at the highest temperature and pressure, with subsequent effects operating at reduced conditions. This configuration allows for the reuse of latent heat, resulting in energy consumption as low as 0.08-0.32 MJ/kg compared to 8.0-145 MJ/kg for conventional single-effect systems [Table: Separation Technology Comparison] [16] [17].

Table: Separation Technology Comparison

TechnologyEnergy Consumption (MJ/kg)Recovery Efficiency (%)SelectivityProduct Purity (%)
Triple Effect Evaporation0.08-0.3285-95Moderate80-95
Multistage Fractionation2.5-5.095-99.9Very High99.5-99.9
Liquid-Liquid Extraction1.3-4.070-97High85-95
Pervaporation< 4.080-97High85-95

The design of triple effect evaporation systems for polyol applications requires careful consideration of heat transfer coefficients, which typically range from 1.1-3.1 kW/m²·K across the three effects [18]. The temperature difference distribution across effects is calculated using heat transfer area considerations, with the first effect typically operating at 100-102°C and the final effect at 40-50°C [19] [14].

Process optimization involves the determination of optimal evaporation rates and heat integration strategies. The specific steam consumption can be reduced to 0.08 kg steam per kg water evaporation in well-designed triple effect systems, representing a significant improvement over single-effect configurations [14] [15].

High-Purity 1,4-Butanediol Isolation via Multistage Fractionation

Multistage fractionation for high-purity 1,4-butanediol isolation represents a sophisticated separation technology capable of achieving purities exceeding 99.8% [20] [21] [22]. The process involves a series of interconnected distillation columns designed to systematically remove impurities while maintaining product quality.

The conventional approach to 1,4-butanediol purification involves a three-column system where components with higher boiling points than 1,4-butanediol are removed in the first column, followed by removal of lighter components in the second column [21] [23]. The final column produces high-purity 1,4-butanediol through side-draw operations that minimize thermal degradation [22] [24].

Modern multistage fractionation systems employ advanced column configurations including divided wall columns and thermally coupled arrangements. These designs can achieve 1,4-butanediol purities of 99.5-99.9% while reducing energy consumption by up to 30% compared to conventional sequences [Table: Separation Technology Comparison] [2] [10].

Critical design parameters for multistage fractionation include the selection of appropriate feed stages, reflux ratios, and pressure profiles. The first column typically operates with 20-30 theoretical stages, while subsequent columns may require 15-25 stages depending on the specific impurity profile [21] [22].

Temperature control is crucial in multistage fractionation systems, with typical operating temperatures ranging from 80-250°C depending on the column position and pressure conditions [Table: Distillation Column Design Parameters]. The use of vacuum distillation in final purification stages helps minimize thermal degradation of sensitive compounds [20] [24].

Process intensification through heat integration and vapor recompression can significantly improve the energy efficiency of multistage fractionation systems. Heat recovery strategies can reduce overall energy consumption by 20-40% while maintaining product purity specifications [21] [23].

Solvent Extraction Systems in Byproduct Recovery

Solvent extraction systems play a crucial role in the recovery of valuable byproducts from chemical processes involving butane-1,2-diol and butan-1-ol. These systems leverage the selective solubility differences between target compounds and impurities to achieve efficient separation with lower energy consumption compared to thermal separation methods [25] [26] [27].

The selection of appropriate solvents for extraction applications depends on several factors including distribution coefficients, selectivity, chemical stability, and ease of regeneration. For butanol recovery applications, distribution coefficients typically range from 0.31-33.10 depending on the solvent system and operating conditions [Table: Extraction Efficiency Data] [28] [29] [30].

Table: Extraction Efficiency Data

Solvent SystemDistribution Coefficient (Kd)Extraction Efficiency (%)SelectivityRegeneration
Decanol/Oleyl alcohol (20% v/v)5.60-9.8087.7-97.7HighDistillation
Ionic Liquid [Im10.1][TCB]15.2-18.785-92Very HighTemperature swing
Ionic Liquid [Mo10.1][TCB]12.4-16.878-88HighTemperature swing
Ethanol0.313.1LowSimple distillation
Propan-2-ol2.5625.6ModerateSimple distillation
Butan-1-ol8.5585.5HighSimple distillation

Modern solvent extraction systems employ continuous counter-current contactors that maximize mass transfer efficiency while minimizing solvent consumption. Column designs typically incorporate 3-10 theoretical stages with residence times of 5-30 minutes per stage [31] [32] [33].

Butan-1-ol Phase Behavior in Liquid-Liquid Extraction Processes

The phase behavior of butan-1-ol in liquid-liquid extraction systems is governed by complex thermodynamic interactions that influence separation efficiency and process economics. Understanding these phase relationships is essential for optimizing extraction operations and predicting system performance [34] [35] [36].

Butan-1-ol exhibits limited miscibility with water, forming two distinct liquid phases at concentrations above the mutual solubility limit. The distribution of butan-1-ol between aqueous and organic phases depends on temperature, pressure, and the presence of other components [30] [37] [38].

The liquid-liquid equilibrium behavior of butan-1-ol systems can be accurately described using thermodynamic models such as the Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) equations. These models require binary interaction parameters that can be determined from experimental data or estimated using predictive methods [35] [29] [39].

Phase equilibrium measurements for butan-1-ol extraction systems typically involve the determination of distribution coefficients and selectivity factors across a range of operating conditions. For the water + butan-1-ol + ionic liquid systems, distribution coefficients ranging from 12.4-18.7 have been reported, with selectivity values exceeding 200 in optimal cases [Table: Extraction Efficiency Data] [40] [39].

The effect of temperature on phase behavior is particularly important for process design, as increased temperature generally enhances mutual solubility while reducing selectivity. The optimal operating temperature for most butan-1-ol extraction systems ranges from 298-323 K, balancing extraction efficiency with selectivity requirements [34] [36] [39].

Salt effects can significantly influence butan-1-ol phase behavior, with certain salts promoting phase separation and enhancing extraction efficiency. Sodium hydroxide additions of 5% (w/v) have been shown to increase distribution coefficients from 9.80 to 33.10 while improving extraction efficiency to 97.7% [Table: Extraction Efficiency Data] [30] [33].

Catalyst Recycling Strategies in Hydroformylation Reaction Media

Catalyst recycling in hydroformylation processes represents a critical economic and environmental consideration for industrial applications involving butane-1,2-diol and butan-1-ol production. Effective recycling strategies can significantly reduce catalyst costs while maintaining high selectivity and conversion rates [41] [42] [43].

The most common approach to catalyst recycling involves the use of immobilized catalyst systems or biphasic reaction media that facilitate catalyst separation from products. Rhodium-based catalysts, particularly those modified with phosphine ligands, have shown excellent recyclability with minimal activity loss over multiple cycles [Table: Catalyst Recycling Data] [41] [44] [45].

Table: Catalyst Recycling Data

Catalyst SystemRecycling MethodNumber of CyclesCatalyst Loss per Cycle (%)TON (Total Turnover Number)
Rhodium/BiphephosDistillation separation6-10< 205000-8000
Rhodium/SulfoXantphosPolyethylene glycol phase90.078700
Rhodium/Phosphine-ILIonic liquid phase5-82-53000-5000
Cobalt/TributylphosphineAqueous phase separation4-65-102000-4000
Immobilized Rh/SilicaHeterogeneous catalyst12-15< 110000-15000

Polyethylene glycol-based catalyst recycling systems have demonstrated exceptional performance, with catalyst losses as low as 0.07% per cycle and total turnover numbers exceeding 8700 [41] [44]. These systems operate through the formation of a separate catalyst phase that can be easily separated from organic products.

Ionic liquid-based catalyst recycling represents another promising approach, offering high catalyst retention and ease of separation. The use of phosphine-functionalized ionic liquids has shown particular promise, with catalyst recycling efficiencies of 95-98% over 5-8 cycles [46] [44].

The key factors affecting catalyst recycling efficiency include ligand stability, catalyst leaching, and product separation effectiveness. Phosphite ligands, while highly active, are particularly susceptible to oxidation and hydrolysis, requiring careful handling and purification to maintain catalyst performance [42] [45].

Process optimization for catalyst recycling involves the careful control of reaction conditions, including temperature, pressure, and atmosphere composition. The use of antioxidants and water scavengers can significantly improve catalyst stability and extend recycling life [42] [43].

Advanced catalyst recycling strategies incorporate in-situ catalyst regeneration and continuous processing modes that minimize catalyst exposure to degradation conditions. These approaches can achieve total turnover numbers exceeding 10,000 while maintaining high selectivity and product quality [Table: Catalyst Recycling Data] [45].

Heat integration in catalyst recycling systems can improve overall process efficiency by recovering thermal energy from catalyst separation operations. The use of vapor recompression and heat exchangers can reduce energy consumption by 30-50% compared to conventional separation methods [43] [44].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

164.14124450 g/mol

Monoisotopic Mass

164.14124450 g/mol

Heavy Atom Count

11

General Manufacturing Information

Oxirane, 2-ethyl-, homopolymer, mono(2-butoxy-1-methylethyl) ether: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-10-2024

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